The Role of DL-Isocitric Acid Trisodium Salt in the Krebs Cycle: A Technical Guide
The Role of DL-Isocitric Acid Trisodium Salt in the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of DL-Isocitric acid trisodium (B8492382) salt in the Krebs cycle, also known as the tricarboxylic acid (TCA) cycle. Isocitrate is a pivotal intermediate in this central metabolic pathway, and its salt form, DL-Isocitric acid trisodium salt, serves as a crucial substrate in various research applications. This document details the biochemical context, provides quantitative data, outlines experimental protocols, and presents visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Biochemical Significance of Isocitrate in the Krebs Cycle
Isocitrate is a six-carbon molecule that occupies a critical juncture in the Krebs cycle. It is formed from citrate (B86180) through an isomerization reaction catalyzed by the enzyme aconitase and is subsequently oxidatively decarboxylated by isocitrate dehydrogenase to form the five-carbon molecule alpha-ketoglutarate.[1][2] This step is a key regulatory point in the cycle and is one of the first committed steps leading to the generation of reducing equivalents (NADH) and carbon dioxide.[1]
The Krebs cycle is the final common pathway for the oxidation of carbohydrates, fats, and amino acids, making it a central hub for cellular energy production.[3] The reactions of the cycle, including the conversion of isocitrate, provide the necessary precursors for the electron transport chain, ultimately leading to the synthesis of ATP.[4]
DL-Isocitric acid trisodium salt is a stable, water-soluble form of isocitric acid that is commonly used in in vitro studies of the Krebs cycle.[5] As a laboratory reagent, it provides a reliable source of the isocitrate substrate for assays involving enzymes like isocitrate dehydrogenase and for studying mitochondrial respiration.[6] The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-threo-isocitric acid stereoisomers. While the biologically active form is D-isocitrate, the DL-mixture is often used in commercially available reagents.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of isocitrate with Krebs cycle enzymes.
Table 1: Physicochemical Properties of DL-Isocitric Acid Trisodium Salt
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅Na₃O₇ | [7][8] |
| Molecular Weight | 258.07 g/mol (anhydrous basis) | [7][8] |
| CAS Number | 1637-73-6 | [7][9] |
| Appearance | White to light yellow crystalline powder | [9] |
| Solubility | Water soluble | [5] |
| Storage | Stable under recommended storage conditions | [10] |
Table 2: Kinetic Parameters for Isocitrate Dehydrogenase (IDH)
| Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference(s) |
| Mycobacterium tuberculosis IDH-1 | DL-isocitrate | 53.03 ± 5.63 | 38.48 ± 1.62 | [11] |
| Bovine Adrenals (NADP-specific) | D,L-isocitrate | 2.3 and 63 (two apparent sites) | - | [12] |
| Escherichia coli IDH | Isocitrate | Varies with NADP⁺ concentration | - | [13] |
Table 3: Inhibition Constants (Kᵢ) for Isocitrate Dehydrogenase 1 (IDH1) Inhibitors
| Inhibitor | Target | Kᵢ (µM) | Reference(s) |
| Compound 4 (5-Benzyl-1-hydroxypyridin-2-one) | IDH1(R132H) | 8.2 | [14] |
| Compound 7 | IDH1(R132H) | 5.9 | [14] |
| Compound 8 | IDH1(R132H) | 4.5 | [14] |
Experimental Protocols
Isocitrate Dehydrogenase (NADP⁺) Activity Assay
This protocol is adapted from a standard method for determining the activity of NADP⁺-dependent isocitrate dehydrogenase using DL-Isocitric acid trisodium salt.
Principle:
Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP⁺ to NADPH. The rate of NADPH formation is measured by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 0.2 M Tris-HCl, pH 8.5, containing 1 mM MgCl₂.
-
DL-Isocitric Acid Trisodium Salt Solution (Substrate): Prepare a stock solution of 4.6 mM by dissolving 11.9 mg of DL-Isocitric acid trisodium salt in 10 mL of Assay Buffer.[15]
-
NADP⁺ Solution: Prepare a stock solution of the desired concentration in Assay Buffer.
-
Enzyme Solution: A purified or partially purified preparation of NADP⁺-dependent isocitrate dehydrogenase.
Procedure:
-
To a suitable cuvette, add the following in order:
-
Assay Buffer
-
NADP⁺ Solution
-
DL-Isocitric Acid Trisodium Salt Solution
-
-
Mix gently by inversion and incubate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the Enzyme Solution.
-
Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes, ensuring the reaction rate is linear.
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
The enzyme activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Mitochondrial Respiration Assay Using DL-Isocitric Acid Trisodium Salt
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using isocitrate as a substrate.
Principle:
The addition of isocitrate to isolated mitochondria provides a substrate for the Krebs cycle, leading to the production of NADH and FADH₂. These reducing equivalents donate electrons to the electron transport chain, resulting in oxygen consumption, which can be measured using an oxygen electrode or a plate-based respirometer.
Reagents:
-
Mitochondrial Respiration Buffer: (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.4).
-
Isolated Mitochondria: Prepare fresh or use cryopreserved mitochondria.
-
DL-Isocitric Acid Trisodium Salt Solution: Prepare a stock solution (e.g., 1 M) in water.
-
ADP Solution: Prepare a stock solution (e.g., 100 mM) in water, pH adjusted to ~7.0.
-
Inhibitors (optional): Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), etc.
Procedure:
-
Add the Mitochondrial Respiration Buffer to the chamber of the oxygen electrode or the wells of the microplate.
-
Add the isolated mitochondria to the chamber/well and allow for a baseline oxygen consumption rate to be established.
-
Add DL-Isocitric Acid Trisodium Salt Solution to a final concentration of, for example, 5-10 mM to initiate substrate-driven respiration (State 2).
-
After a stable State 2 respiration rate is observed, add ADP to a final concentration of, for example, 1 mM to stimulate ATP synthesis and measure State 3 respiration.
-
(Optional) Add specific inhibitors to dissect the contribution of different parts of the electron transport chain.
-
Record the oxygen consumption rate throughout the experiment.
-
Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 2 rate) as an indicator of mitochondrial coupling and health.
Mandatory Visualizations
Rationale for Use of DL-Isocitric Acid Trisodium Salt
-
Stability and Solubility: The trisodium salt form of isocitric acid is a stable, crystalline solid that is readily soluble in aqueous buffers, making it convenient for preparing accurate and reproducible substrate solutions for biochemical assays.[5]
-
Commercial Availability: DL-Isocitric acid trisodium salt is widely available from chemical suppliers, ensuring a consistent and reliable source for research.
-
Substrate for Key Enzymes: It serves as a direct substrate for isocitrate dehydrogenase, a key regulatory enzyme in the Krebs cycle. This allows for the specific investigation of this enzyme's kinetics and regulation.[11]
-
Mitochondrial Respiration Studies: When supplied to isolated mitochondria, isocitrate can fuel the Krebs cycle and subsequent oxidative phosphorylation, enabling the study of mitochondrial function and dysfunction.[16]
-
Racemic Mixture: While only the D-isomer is biologically active, the DL-racemic mixture is often used in research settings. For many enzymatic assays, the L-isomer is considered inert and does not interfere with the reaction being studied. However, it is crucial for researchers to be aware of the composition and to consider any potential effects of the L-isomer in their specific experimental system.
Conclusion
DL-Isocitric acid trisodium salt is an indispensable tool for researchers and scientists studying the Krebs cycle and cellular metabolism. Its role as a stable and reliable source of the key intermediate, isocitrate, facilitates a wide range of in vitro investigations, from enzyme kinetics to mitochondrial bioenergetics. A thorough understanding of its properties and appropriate experimental design, as outlined in this guide, is essential for obtaining accurate and meaningful data in the fields of biochemistry, cell biology, and drug development.
References
- 1. Khan Academy [khanacademy.org]
- 2. scribd.com [scribd.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular respiration - Wikipedia [en.wikipedia.org]
- 5. Isocitric acid trisodium salt | 1637-73-6 [chemicalbook.com]
- 6. jpharmachem.com [jpharmachem.com]
- 7. DL-Isocitric acid trisodium salt hydrate | C6H7Na3O8 | CID 71306851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isocitric acid, dl- | C6H5Na3O7 | CID 168942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DL-Isocitric acid, trisodium salt hydrate, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Biochemical Characterization of Recombinant Isocitrate Dehydrogenase and Its Putative Role in the Physiology of an Acidophilic Micrarchaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ableweb.org [ableweb.org]
- 16. Isocitrate supplementation promotes breathing generation, gasping, and autoresuscitation in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
